T56-LIMKi Exhibits Selective Inhibition of LIMK2 with No Detectable Activity Against LIMK1
In HeLa cells stably overexpressing either LIMK1 or LIMK2, T56-LIMKi (50 μM) selectively inhibited cofilin phosphorylation only in the LIMK2 transfectants, with no detectable effect on p-cofilin levels in LIMK1-overexpressing cells [1]. In contrast, the dual LIMK1/2 inhibitor BMS-5 potently inhibits both isoforms with IC50 values of 7 nM and 8 nM, respectively . This isoform selectivity is a critical differentiator for applications where LIMK1 activity must remain intact.
| Evidence Dimension | Isoform selectivity (LIMK2 vs LIMK1 inhibition) |
|---|---|
| Target Compound Data | No inhibition of LIMK1-mediated cofilin phosphorylation at 50 μM; strong inhibition of LIMK2-mediated phosphorylation |
| Comparator Or Baseline | BMS-5 inhibits both LIMK1 (IC50 = 7 nM) and LIMK2 (IC50 = 8 nM) |
| Quantified Difference | Qualitative: T56-LIMKi is LIMK2-selective; BMS-5 is dual LIMK1/2 |
| Conditions | HeLa cells transfected with HA-tagged LIMK1 or LIMK2; treatment with 50 μM T56-LIMKi for 2 h; immunoblot analysis of p-cofilin |
Why This Matters
Researchers requiring LIMK2-specific inhibition without confounding LIMK1 effects should select T56-LIMKi over dual inhibitors.
- [1] Rak, R., Haklai, R., Elad-Tzfadia, G., Wolfson, H. J., Carmeli, S., & Kloog, Y. (2014). Novel LIMK2 inhibitor blocks Panc-1 tumor growth in a mouse xenograft model. Oncoscience, 1(1), 39–48. View Source
